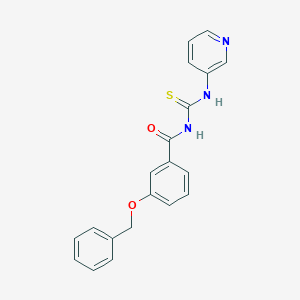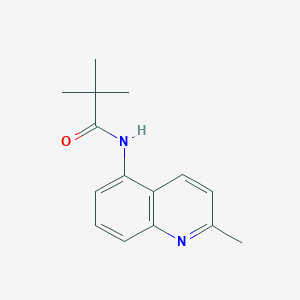
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has been studied extensively for its mechanism of action and its biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide involves the inhibition of the NF-κB pathway. This pathway is involved in the regulation of inflammation and cell survival. By inhibiting this pathway, 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide has been shown to reduce inflammation and induce apoptosis in cancer cells.
Biochemical and Physiological Effects:
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines and chemokines. In addition, it has been shown to induce apoptosis in cancer cells. These effects make this compound a promising therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide in lab experiments include its high purity and yield, as well as its well-characterized mechanism of action. However, the limitations of using this compound include its potential toxicity and the need for further studies to determine its efficacy in vivo.
Zukünftige Richtungen
There are several future directions for the study of 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide. One direction is the optimization of its synthesis to improve its yield and purity. Another direction is the study of its efficacy in vivo to determine its potential as a therapeutic agent. Additionally, the study of its potential side effects and toxicity is an important direction for future research. Finally, the development of analogs of this compound may lead to the discovery of more potent and selective therapeutic agents.
Synthesemethoden
The synthesis of 3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide involves the reaction of 3-aminopyridine-2-carbothioamide with 3-bromoanisole in the presence of a palladium catalyst. The resulting intermediate is then reacted with benzoyl chloride to yield the final product. The synthesis of this compound has been optimized to yield high purity and yield.
Wissenschaftliche Forschungsanwendungen
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide has been extensively studied for its potential as a therapeutic agent. It has been shown to have anti-inflammatory and anticancer properties. This compound has been studied in vitro and in vivo to determine its efficacy as a potential treatment for various diseases.
Eigenschaften
Produktname |
3-(benzyloxy)-N-(pyridin-3-ylcarbamothioyl)benzamide |
|---|---|
Molekularformel |
C20H17N3O2S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
3-phenylmethoxy-N-(pyridin-3-ylcarbamothioyl)benzamide |
InChI |
InChI=1S/C20H17N3O2S/c24-19(23-20(26)22-17-9-5-11-21-13-17)16-8-4-10-18(12-16)25-14-15-6-2-1-3-7-15/h1-13H,14H2,(H2,22,23,24,26) |
InChI-Schlüssel |
MKJOXXHETLLLLE-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
Kanonische SMILES |
C1=CC=C(C=C1)COC2=CC=CC(=C2)C(=O)NC(=S)NC3=CN=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-chlorophenoxy)-2-methyl-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]propanamide](/img/structure/B277987.png)
![5-(4-bromophenyl)-N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277988.png)
![N-[(3E)-5-methyl-3-(3H-[1,3]oxazolo[4,5-b]pyridin-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]furan-2-carboxamide](/img/structure/B277991.png)
![2-(2,4-dichlorophenoxy)-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]propanamide](/img/structure/B277992.png)
![2-(4-chlorophenoxy)-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B277995.png)
![4-ethoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B277997.png)
![4-bromo-N-[2-methoxy-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B277998.png)
![4-chloro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278001.png)
![2-fluoro-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278003.png)
![4-isopropoxy-N-(2-methoxy-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B278007.png)
![N-(2,1,3-benzothiadiazol-4-yl)-4-[(4-chlorobenzyl)oxy]-3-methoxybenzamide](/img/structure/B278009.png)
![N-[3-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]thiophene-2-carboxamide](/img/structure/B278010.png)
![N-(3-{[(4-chlorophenyl)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B278011.png)
